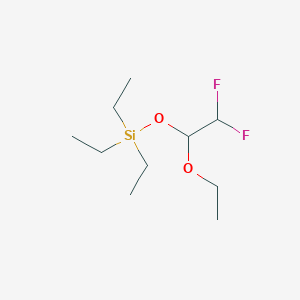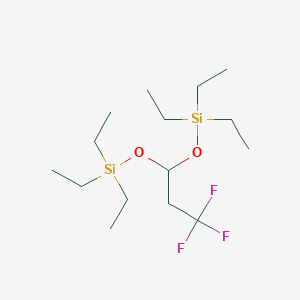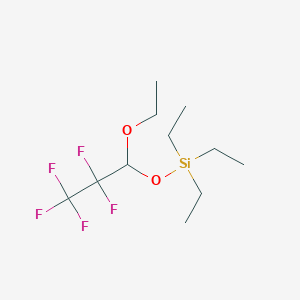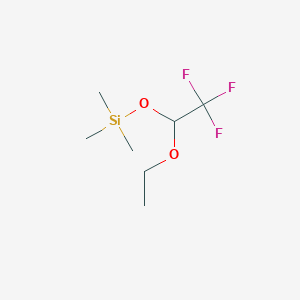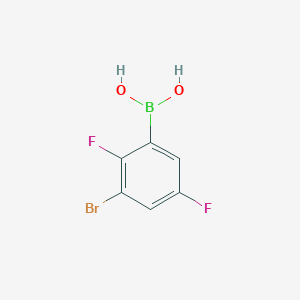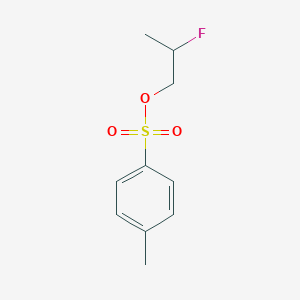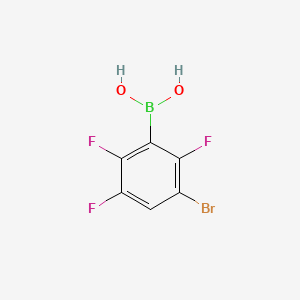
(3-Bromo-2,5,6-trifluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,5,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and three fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromo-2,5,6-trifluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters . Another common method is hydroboration, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale hydroboration reactions followed by oxidation or other functional group transformations. The use of stable boronic ester moieties has expanded the scope of boron chemistry, allowing for more efficient and scalable production processes .
化学反应分析
Types of Reactions: (3-Bromo-2,5,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding borane or boronate ester.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include phenylboronic acids, boronate esters, and various substituted phenyl derivatives .
科学研究应用
(3-Bromo-2,5,6-trifluorophenyl)boronic acid is utilized in several scientific research applications:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, enabling the formation of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (3-Bromo-2,5,6-trifluorophenyl)boronic acid exerts its effects involves the formation of boronate complexes with various substrates. These complexes can undergo transmetalation, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds. This process is central to the Suzuki–Miyaura coupling reaction .
相似化合物的比较
(3-Bromo-2-fluoro-5-nitrobenzoic acid): Similar in structure but with different substituents, leading to varied reactivity and applications.
(3-Bromo-2-isopropoxy-5-formylphenylboronic acid): Another boronic acid derivative with distinct functional groups that influence its chemical behavior.
Uniqueness: (3-Bromo-2,5,6-trifluorophenyl)boronic acid is unique due to its trifluoromethyl groups, which impart high electronegativity and influence its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
属性
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNLGQKHOBDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
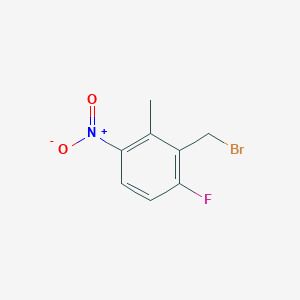

![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
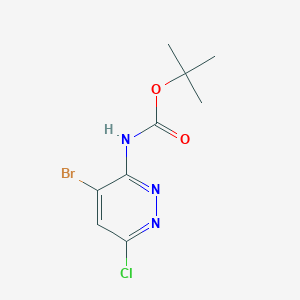
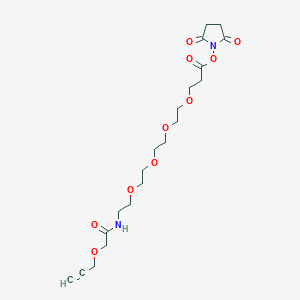
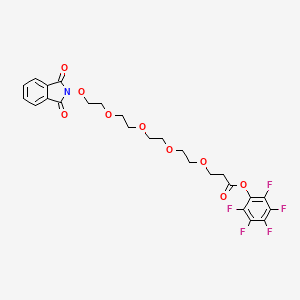
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
